molecular formula C13H13NO3 B2594777 2-Cyclopropyl-4-quinolinecarboxylic acid hydrate CAS No. 1982213-91-1

2-Cyclopropyl-4-quinolinecarboxylic acid hydrate

Cat. No.: B2594777
CAS No.: 1982213-91-1
M. Wt: 231.251
InChI Key: XQWKGZVXOCNEDF-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-quinolinecarboxylic acid hydrate is a chemical compound belonging to the quinolinecarboxylic acid family. The compound is characterized by its molecular formula C₁₃H₁₁NO₂·H₂O and a molecular weight of 231.25 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-4-quinolinecarboxylic acid hydrate typically involves the condensation of isatins with sodium pyruvate under microwave-assisted conditions. This Pfitzinger-type reaction yields quinoline-2,4-dicarboxylic acid, which can be further processed to obtain the desired compound . The reaction conditions often include the use of catalysts such as clay or ionic liquids to promote greener and more sustainable chemical processes .

Industrial Production Methods

Industrial production methods for this compound may involve bulk manufacturing and sourcing of raw materials. The compound is synthesized in large quantities using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4-quinolinecarboxylic acid hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield different quinoline-based products.

    Substitution: The compound can undergo substitution reactions with various reagents to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with potential biological and industrial applications .

Scientific Research Applications

2-Cyclopropyl-4-quinolinecarboxylic acid hydrate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-quinolinecarboxylic acid hydrate involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific pathways, leading to its biological effects. For example, quinoline derivatives are known to inhibit hemozoin polymerization, which is crucial for their antimalarial activity .

Comparison with Similar Compounds

Similar Compounds

  • Quinoline-4-carboxylic acid
  • 2-Cyclopropylquinoline
  • 4-Hydroxyquinoline

Uniqueness

2-Cyclopropyl-4-quinolinecarboxylic acid hydrate is unique due to its specific cyclopropyl group attached to the quinoline ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-cyclopropylquinoline-4-carboxylic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2.H2O/c15-13(16)10-7-12(8-5-6-8)14-11-4-2-1-3-9(10)11;/h1-4,7-8H,5-6H2,(H,15,16);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQWKGZVXOCNEDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2)C(=O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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